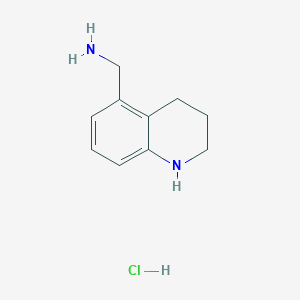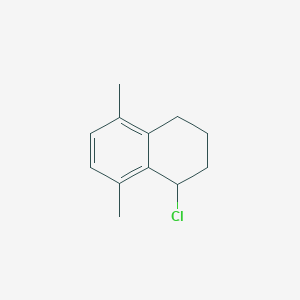![molecular formula C40H49NO12 B12315040 [4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯是一种具有重要医药化学应用的复杂有机化合物。该化合物以其复杂的结构和潜在的治疗特性而闻名,特别是在治疗各种癌症方面。
准备方法
合成路线和反应条件
[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯的合成涉及多个步骤,包括酯化、酰化和环化反应。该过程通常从苯甲酸衍生物的酯化开始,然后通过酰化和羟基化反应引入各种官能团。最后一步涉及中间化合物的环化,形成四环结构。
工业生产方法
这种化合物的工业生产需要严格控制反应条件,包括温度、压力和pH值。使用高纯度试剂和溶剂对于确保最终产品的稳定性和质量至关重要。色谱法和结晶等先进技术用于纯化化合物并达到所需的纯度水平。
化学反应分析
反应类型
[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中特定原子的氧化态。
取代: 该化合物可以进行亲核或亲电取代反应,以取代特定的官能团。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。反应条件(如温度、溶剂和pH值)被仔细控制以达到预期的结果。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化或羧基化衍生物,而还原可能会产生脱氧化合物。
科学研究应用
化学
在化学领域,[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯被用作研究复杂有机反应和机理的模型化合物。其复杂的结构使其成为探索新的合成方法和反应途径的理想候选者。
生物学
在生物学研究中,该化合物正在研究其作为治疗剂的潜力。研究表明它具有显著的抗癌活性,使其成为开发新型癌症治疗方法的有希望的候选者。
医学
在医学中,[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯用于化疗药物的配制。 它抑制细胞分裂和促进细胞死亡的能力使其成为治疗各种癌症(包括乳腺癌、卵巢癌和非小细胞肺癌)的有效药物 .
工业
在工业部门,该化合物用于生产药物和其他化学产品。其独特的特性使其成为合成复杂有机分子的宝贵中间体。
作用机制
[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯的作用机制涉及抑制微管解聚。该化合物以高亲和力结合到微管上,阻止其分解,从而抑制细胞分裂。 这种作用导致细胞在有丝分裂阶段积累,最终导致细胞死亡 .
相似化合物的比较
类似化合物
多西他赛: 一种临床公认的抗有丝分裂化疗药物,用于治疗各种癌症
紫杉醇: 另一种抗有丝分裂剂,具有类似的作用机制,但化学结构不同。
卡巴他赛: 多西他赛的衍生物,具有更高的疗效和更少的副作用.
独特性
[4-乙酰氧基-15-(3-氨基-2-羟基-3-苯基丙酰基)氧基-1-羟基-9,12-二甲氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯的独特之处在于其特定的化学结构,赋予了独特的药理特性。它能够以高亲和力结合到微管上并抑制细胞分裂,使其成为癌症治疗中宝贵的化合物。
属性
分子式 |
C40H49NO12 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC 名称 |
[4-acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3 |
InChI 键 |
ONJGHPJYUCCBGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
![rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis](/img/structure/B12314988.png)
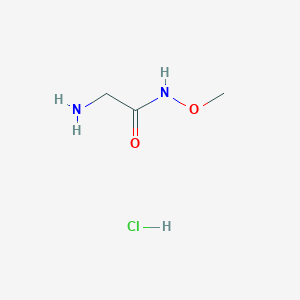
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)
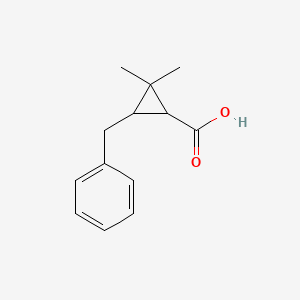
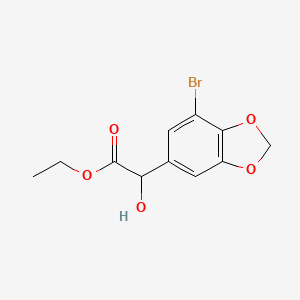


![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)

